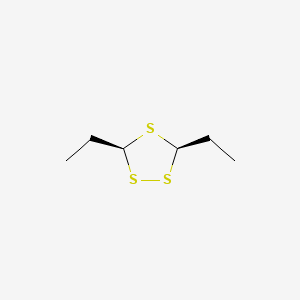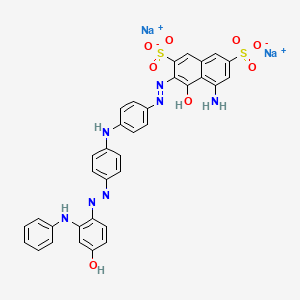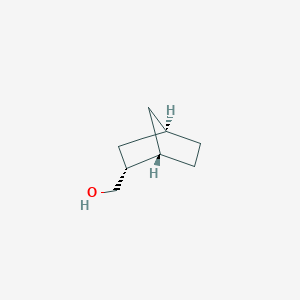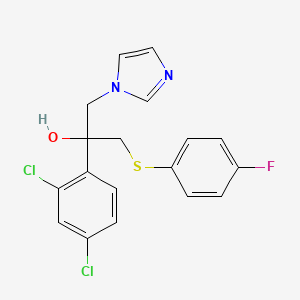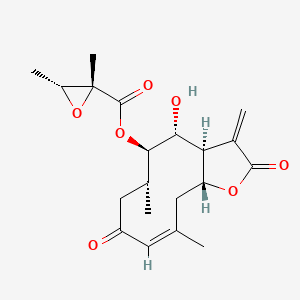
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of podocarpic acid, which is a naturally occurring diterpenoid. The compound is characterized by its complex molecular structure, which includes multiple chiral centers and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13beta-ethyl-13-methyl-15-podocarpanoate typically involves several steps, starting from podocarpic acid. The process includes esterification, reduction, and alkylation reactions. The esterification of podocarpic acid with methanol in the presence of an acid catalyst forms the methyl ester. Subsequent reduction of the carbonyl group and selective alkylation at specific positions yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters.
Aplicaciones Científicas De Investigación
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 13beta-ethyl-13-methyl-15-podocarpanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Podocarpic Acid: The parent compound from which Methyl 13beta-ethyl-13-methyl-15-podocarpanoate is derived.
Methyl Podocarpate: A simpler ester derivative of podocarpic acid.
Ethyl Podocarpate: Another ester derivative with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its multiple chiral centers and specific functional groups make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
4614-69-1 |
|---|---|
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
methyl (1R,4aR,4bS,7R,8aS,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H36O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h15-17H,6-14H2,1-5H3/t15-,16-,17+,19+,20+,21+/m0/s1 |
Clave InChI |
MFVKHHMUIWTAHZ-CKUDZXNLSA-N |
SMILES isomérico |
CC[C@@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C |
SMILES canónico |
CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


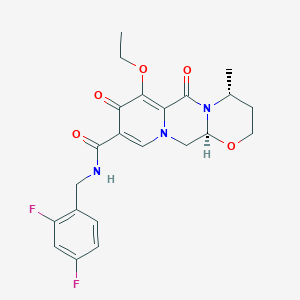
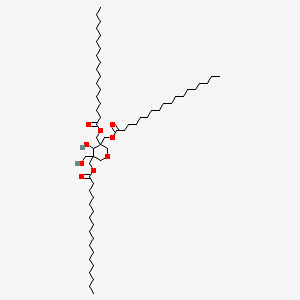
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

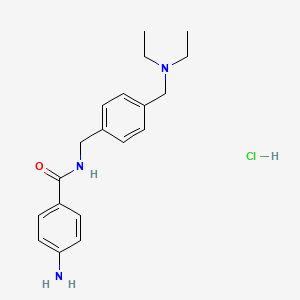
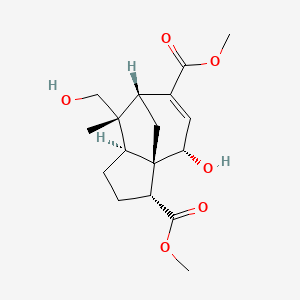
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
